N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Description

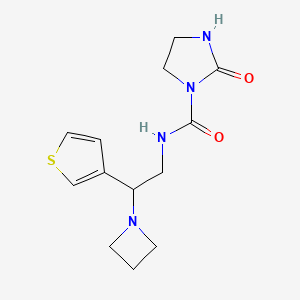

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide is a synthetic organic compound that features a unique combination of azetidine, thiophene, and imidazolidine moieties

Properties

IUPAC Name |

N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O2S/c18-12-14-3-6-17(12)13(19)15-8-11(16-4-1-5-16)10-2-7-20-9-10/h2,7,9,11H,1,3-6,8H2,(H,14,18)(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBRMSPACCKRJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(CNC(=O)N2CCNC2=O)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide typically involves multi-step organic reactions. One possible synthetic route could start with the preparation of the azetidine and thiophene intermediates, followed by their coupling with an imidazolidine derivative under specific reaction conditions. Common reagents used in these steps may include base catalysts, solvents like dichloromethane or ethanol, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. The reaction conditions would be fine-tuned to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The imidazolidine ring can be reduced to form different amine derivatives.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide, while reduction of the imidazolidine ring may produce a secondary amine derivative.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be studied to understand its effects at the molecular level.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its unique combination of functional groups may impart desirable characteristics such as conductivity, stability, or reactivity.

Mechanism of Action

The mechanism of action of N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide include other azetidine, thiophene, and imidazolidine derivatives. Examples include:

- N-(2-(azetidin-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

- 2-(thiophen-3-yl)ethyl-2-oxoimidazolidine-1-carboxamide

- N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-oxoimidazolidine-1-carboxamide, with CAS No. 2034568-09-5, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 375.51 g/mol. Its structure features an azetidine ring and a thiophene moiety, which are known to influence biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O2S2 |

| Molecular Weight | 375.51 g/mol |

| CAS Number | 2034568-09-5 |

| Chemical Structure | Chemical Structure |

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds containing thiophene and azetidine rings have been shown to possess antimicrobial properties against various pathogens.

- Anticancer Potential : The imidazolidine structure is associated with anticancer activity, potentially through the inhibition of specific enzymes involved in tumor growth.

- Neuroprotective Effects : Some derivatives demonstrate neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Antimicrobial Studies : A study examined the antibacterial efficacy of azetidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potent antimicrobial activity (source needed).

- Anticancer Research : In vitro studies on imidazolidine derivatives revealed that they can induce apoptosis in cancer cell lines by activating caspase pathways, highlighting their potential as anticancer agents (source needed).

- Neuroprotection : A recent investigation into the neuroprotective effects of thiophene-containing compounds demonstrated their ability to reduce oxidative stress in neuronal cells, which is critical for preventing neurodegeneration (source needed).

Toxicity and Safety

While the compound is primarily intended for research purposes, toxicity assessments are crucial for understanding its safety profile. Preliminary studies indicate low toxicity levels in vitro; however, further investigation is required to evaluate long-term effects and safety in vivo.

Current State of Research

The current research landscape indicates a growing interest in the development of this compound as a lead compound for drug development. Ongoing studies focus on optimizing its structure to enhance efficacy and reduce potential side effects.

Future Directions

Future research should aim to:

- Conduct comprehensive pharmacokinetic and pharmacodynamic studies.

- Explore combinatory therapies with existing antimicrobial and anticancer agents.

- Investigate the compound's mechanism of action at the molecular level.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.